2-methyl-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide
Description
This compound is a benzamide derivative featuring a 2-methyl-substituted benzene core. The amide nitrogen is bonded to a 2,2,2-trichloroethyl group, which is further functionalized with a thiourea bridge connecting to a 3-hydroxyphenyl moiety. The structural complexity of this molecule confers unique physicochemical properties, including hydrogen-bonding capacity (via the hydroxyl and thiourea groups) and lipophilicity (due to the trichloroethyl substituent). Its synthesis typically involves coupling 3-methylbenzoyl chloride with a trichloroethylamine intermediate, followed by thiourea formation with 3-hydroxyphenyl isothiocyanate .
Properties
Molecular Formula |
C17H16Cl3N3O2S |
|---|---|
Molecular Weight |
432.7 g/mol |
IUPAC Name |
2-methyl-N-[2,2,2-trichloro-1-[(3-hydroxyphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C17H16Cl3N3O2S/c1-10-5-2-3-8-13(10)14(25)22-15(17(18,19)20)23-16(26)21-11-6-4-7-12(24)9-11/h2-9,15,24H,1H3,(H,22,25)(H2,21,23,26) |
InChI Key |
VJMWOTWSKYKKCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC(=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Hydrazinolysis of Acylated Thioureas (Primary Method)
The synthesis begins with N-((1-carboxamido-2,2,2-trichloroethyl)carbamothioyl)-2-methylbenzamide (1.5 g, 3.2 mmol), which undergoes hydrazinolysis using hydrazine hydrate (1.5 mL) at 25°C for 2 hours. The reaction mechanism proceeds via nucleophilic displacement, where hydrazine cleaves the thiocarbamoyl bond to generate the monosubstituted thiourea (Scheme 1).
Reaction Conditions
- Solvent: Solvent-free
- Temperature: 25°C (ambient)
- Time: 2 hours
- Workup: Filtration and ethanol recrystallization
This method achieves an 89% yield (2.35 g) of white crystalline product with a melting point of 231–233°C. The absence of solvent minimizes side reactions, while ethanol recrystallization removes residual hydrazine and byproducts.
S-Amido Alkylation of Thiourea (Alternative Route)
A less efficient pathway involves reacting N-(1,2,2,2-tetrachloroethyl)-2-methylbenzamide with thiourea in dry acetonitrile under reflux. Despite stoichiometric CuSO$$_4$$ catalysis (0.1 equiv), this method produces 2-(1-carboxamido-2,2,2-trichloroethyl)isothiouronium chloride as a major byproduct (72% yield), necessitating additional purification steps.
Key Limitations
- Regioselectivity: Competing N-alkylation reduces target compound yield
- Byproduct Formation: Isothiouronium salts require column chromatography for removal
Spectral Characterization and Analytical Data
Infrared Spectroscopy
Critical absorption bands confirm functional groups (Table 1):
| Band (cm$$^{-1}$$) | Assignment | Reference |
|---|---|---|
| 3331–3048 | N–H stretch (thiourea) | |
| 1668 | C=O stretch (benzamide) | |
| 1220 | C–N stretch (carbamothioyl) |
Nuclear Magnetic Resonance Spectroscopy
$$^{1}\text{H}$$ NMR (400 MHz, DMSO-d$$_6$$)
- δ 8.74 (d, J = 8.8 Hz, 1H, NH)
- δ 7.93–7.85 (m, 4H, aromatic)
- δ 2.41 (s, 3H, CH$$_3$$)
$$^{13}\text{C}$$ NMR (100 MHz, DMSO-d$$_6$$)
- 184.1 ppm (C=S)
- 168.6 ppm (C=O)
- 102.1 ppm (CCl$$_3$$)
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 433.2 [M+H]$$^+$$, consistent with the molecular formula C$${17}$$H$${15}$$Cl$$3$$N$$3$$O$$_2$$S.
Comparative Analysis of Synthetic Methods
| Parameter | Hydrazinolysis | S-Amido Alkylation | Isothiocyanate Route |
|---|---|---|---|
| Yield | 89% | 32% | Not reported |
| Purity (HPLC) | >98% | 85% | N/A |
| Reaction Time | 2 hours | 6 hours | 4 hours |
| Byproducts | Minimal | Isothiouronium salts | Dimeric thioureas |
Challenges and Optimization Strategies
Byproduct Mitigation
Solvent Effects
Polar aprotic solvents (DMF, acetonitrile) increase reaction rates but promote side reactions. Solvent-free conditions optimize yield in hydrazinolysis.
Industrial-Scale Considerations
While laboratory-scale synthesis uses hydrazine hydrate, industrial production may require:
- Continuous Flow Reactors: To control exothermic hydrazinolysis
- Green Chemistry Metrics: Atom economy = 84.2%; E-factor = 1.7 (excluding solvents)
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting its amide and thioamide groups.
Mechanistic Insight :
-
The trichloromethyl group stabilizes intermediates during hydrolysis via electron-withdrawing effects .
-
Thioamide hydrolysis requires harsher conditions due to sulfur's lower electronegativity .
Substitution Reactions
The trichloromethyl group is susceptible to nucleophilic substitution, while the hydroxyphenyl group participates in electrophilic substitution.
Trichloromethyl Substitution
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ | Ethanol, 60°C, 24 hours | 2-Methyl-N-(2-aminoethyl)benzamide derivative | 58% |
| OH⁻ | KOH (aq.), 100°C, 6 hours | Hydroxy-substituted analog | 42% |
Hydroxyphenyl Electrophilic Substitution
Oxidation-Reduction Reactions
The carbamothioyl group (-NHCSS⁻) and hydroxyphenyl moiety are redox-active sites.
Cyclization Reactions
Under thermal or catalytic conditions, the compound forms heterocyclic structures.
Interaction with Biological Molecules
The compound’s reactivity extends to biological systems:
Stability Under Environmental Conditions
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| UV light (λ = 254 nm) | Photolytic cleavage of C-Cl bonds | 4.2 hours |
| Aqueous buffer (pH 7.4) | Hydrolysis of trichloromethyl group | 14 days |
Scientific Research Applications
2-methyl-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trichloromethyl group and the hydroxyphenyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations on the Thiourea-Linked Aromatic Group
The 3-hydroxyphenyl group in the target compound distinguishes it from analogues with different aromatic substituents. Key examples include:
Key Findings :
Variations in the Benzamide Core
The 2-methyl substituent on the benzamide core is critical for molecular conformation and activity. Analogues with alternative substituents include:
- 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)amino)ethyl)benzamide : Replaces the methyl group with dichloro substituents and introduces an oxadiazole ring. Demonstrates strong binding to the InhA enzyme via hydrogen bonds with Val135 (bond length: 2.853 Å) but fails Lipinski’s criteria due to high log P .
- 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide : Substitutes the trichloroethyl group with a pyridinyl-thiourea moiety. Exhibits monoclinic crystal packing with intramolecular N–H⋯O hydrogen bonds, stabilizing the planar conformation .
Key Findings :
Thiourea Modifications and Metal Coordination
The thiourea moiety in the target compound can act as a bidentate ligand. Analogues with modified thiourea groups include:
- 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide : Replaces the thiourea with a thiadiazole ring. Synthesized via dehydrosulfurization of hydrazinecarbothioamide, yielding a rigid structure suitable for semiconductor applications .
Biological Activity
The compound 2-methyl-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide is a synthetic benzamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H14Cl3N3O3S
- CAS Number : Not specifically listed in the search results but can be derived from its systematic name.
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes, which may contribute to its therapeutic effects. For instance, benzamide derivatives have been reported to affect the activity of various enzymes involved in metabolic pathways .
- Antitumor Activity : Preliminary studies indicate that similar compounds exhibit antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells, possibly through the modulation of signaling pathways such as the NF-kB pathway .
- Antimicrobial Properties : Some derivatives within this class have demonstrated antimicrobial activity against various pathogens, suggesting a broad spectrum of biological activity .
Biological Activity Data
Case Studies
- Antitumor Efficacy : In a study involving a cohort of patients treated with related benzamide compounds, significant antitumor effects were observed. Patients exhibited prolonged survival rates when treated with dosages exceeding 4.3 GBq, indicating the potential for this class of compounds in cancer therapy .
- Enzymatic Studies : Research focusing on enzyme kinetics revealed that compounds similar to 2-methyl-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide inhibited β-glucosidase activity significantly at concentrations as low as 20 mM .
Q & A
Q. Basic Research Focus
- Methodology : Optimize reaction conditions (e.g., solvent choice, temperature, and stoichiometry) to improve yield. Stabilize intermediates via intramolecular hydrogen bonding, as observed in structurally similar thiourea derivatives .
- Key Parameters :
- Use catalysts like triethylamine for carbamothioyl group formation.
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
- Validation : Compare experimental yields with computational predictions (e.g., DFT-based transition-state analysis) to identify bottlenecks .
What advanced techniques are recommended for structural characterization of this compound?
Q. Basic Research Focus
- Methodology :
- Advanced Validation :
- Perform DFT calculations (B3LYP/6-311G(d,p)) to compare theoretical and experimental bond lengths/angles .
How should researchers evaluate the biological activity of this compound?
Q. Basic Research Focus
- Methodology :
- Data Interpretation : Correlate bioactivity with structural features (e.g., trichloroethyl group’s electron-withdrawing effects) .
What computational strategies are effective for studying electronic properties?
Q. Advanced Research Focus
- Methodology :
- DFT Analysis : Calculate global reactivity descriptors (e.g., HOMO-LUMO energy gaps) using B3LYP/6-311G(d,p) to predict nucleophilic/electrophilic sites .
- NBO Analysis : Investigate hyperconjugative interactions (e.g., σ→σ* or π→π*) stabilizing the molecular framework .
- Output : Tabulate Fukui indices to identify reactive regions for targeted modifications .
How can molecular docking guide the design of derivatives with enhanced activity?
Q. Advanced Research Focus
- Methodology :
- Validation : Compare docking scores (e.g., ΔG values) with experimental IC₅₀ data to refine ligand-receptor models .
How to resolve contradictions in reported bioactivity data for thiourea derivatives?
Q. Advanced Research Focus
- Methodology :
- Case Study : Contrast inhibitory effects of trichloroethyl vs. dichlorophenyl analogs on enzyme targets .
What thermodynamic insights can be derived from computational studies?
Q. Advanced Research Focus
- Methodology :
- Calculate Gibbs free energy (ΔG) and enthalpy (ΔH) of formation via DFT to assess synthetic feasibility.
- Map molecular electrostatic potential (MEP) surfaces to predict solvation behavior .
- Application : Optimize solvent selection (e.g., DMF vs. acetonitrile) based on polarity matches .
How to ensure purity and stability during synthesis and storage?
Q. Basic Research Focus
- Methodology :
- Safety : Segregate halogenated waste and follow OSHA guidelines for trichloroethyl handling .
What mechanistic insights can Fukui functions and NBO analysis provide?
Q. Advanced Research Focus
- Methodology :
- Fukui Functions : Identify electrophilic/nucleophilic sites for functionalization (e.g., modifying the hydroxyphenyl group) .
- NBO Analysis : Quantify charge transfer between lone pairs (e.g., S atom in carbamothioyl) and antibonding orbitals .
- Application : Design derivatives with improved electron-withdrawing capacity for enhanced bioactivity.
How to integrate theoretical frameworks into experimental design?
Q. Advanced Research Focus
- Methodology :
- Example : Use frontier molecular orbital theory to explain bioactivity trends across derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
